3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol
Overview
Description
3-(3-Aminopropyl)-3-azabicyclo[311]heptan-6-ol is a bicyclic compound with a unique structure that includes an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bicyclic ketone with an aminopropyl group under acidic or basic conditions to form the desired product . The reaction conditions often include the use of catalysts such as copper(I) to facilitate the cycloaddition reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aminopropyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various receptors and enzymes, leading to different biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-ol: A similar compound with a different functional group arrangement.
Spiro cyclopropanes: Compounds with a similar bicyclic structure but different substituents.
Uniqueness
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(3-aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-5-7-4-8(6-11)9(7)12/h7-9,12H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFACCZSYMKDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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